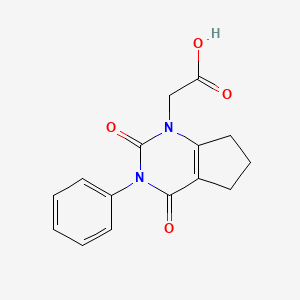
2-Amino-6-ethyl-4-methylsulfonylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-ethyl-4-methylsulfonylphenol: is an aromatic amine and phenol compound. It is characterized by the presence of an amino group, an ethyl group, and a methylsulfonyl group attached to a phenol ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-4-methylsulfonylphenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitro-6-ethylphenol and methylsulfonyl chloride.
Reduction: The nitro group in 2-nitro-6-ethylphenol is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Sulfonation: The resulting 2-amino-6-ethylphenol is then subjected to sulfonation using methylsulfonyl chloride in the presence of a base like pyridine to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactions are carried out in batch reactors with precise control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-ethyl-4-methylsulfonylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and phenol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Amino-6-ethyl-4-methylsulfonylphenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-Amino-6-ethyl-4-methylsulfonylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. Key molecular targets include:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It can bind to specific receptors, modulating their activity and influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
2-Amino-6-ethyl-4-methylsulfonylphenol can be compared with other similar compounds, such as:
2-Amino-4-methylsulfonylphenol: Lacks the ethyl group, leading to different chemical properties and reactivity.
2-Amino-6-ethylphenol: Lacks the methylsulfonyl group, resulting in different biological activities and applications.
4-Methylsulfonylphenol: Lacks both the amino and ethyl groups, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds .
Eigenschaften
Molekularformel |
C9H13NO3S |
|---|---|
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
2-amino-6-ethyl-4-methylsulfonylphenol |
InChI |
InChI=1S/C9H13NO3S/c1-3-6-4-7(14(2,12)13)5-8(10)9(6)11/h4-5,11H,3,10H2,1-2H3 |
InChI-Schlüssel |
WUHRWRTYUHVGSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)S(=O)(=O)C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


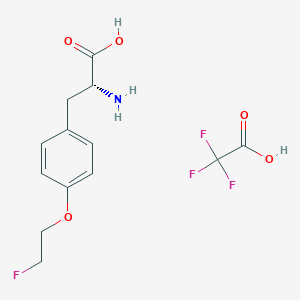

![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)
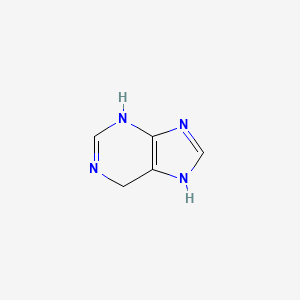
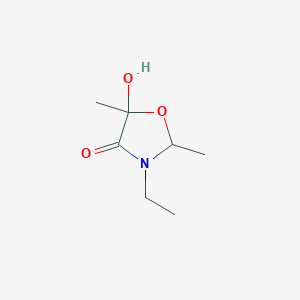
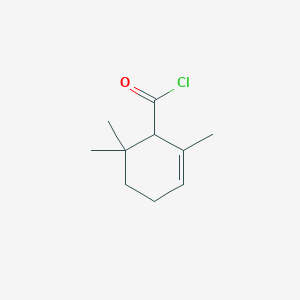
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
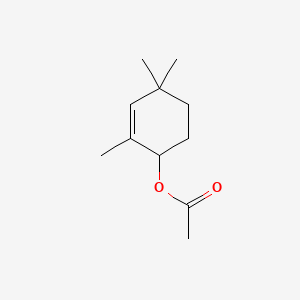

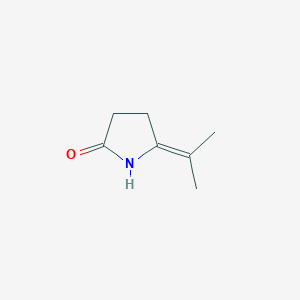
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)

